![molecular formula C18H15N3O2S B2971631 N-(1-(benzofuran-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034210-36-9](/img/structure/B2971631.png)

N-(1-(benzofuran-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

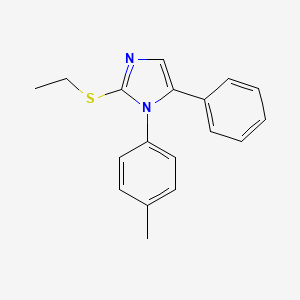

The synthesis of benzofuran derivatives involves several methods. One method involves the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans, mediated by hypervalent iodine reagents . Another method involves the ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . Additionally, the hydroalkoxylation reaction of ortho-alkynylphenols can be catalyzed by indium (III) halides to afford benzo[b]furans .Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by a planar conjugated backbone . The smaller oxygen atom in furan results in negligible torsion, as determined by density functional theory .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, an isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization of 1-(2-hydroxyphenyl)-propargyl alcohols provides 2-alkyl/benzyl benzofurans . This reaction features a high substrate scope and is insensitive to air .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary. For instance, one derivative was found to be a brown solid with a melting point of 123–135 °C . Its 1H NMR spectrum in DMSO-d6 showed various peaks, indicating the presence of different types of protons .Applications De Recherche Scientifique

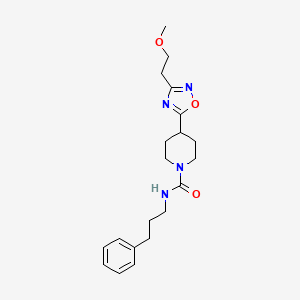

Synthesis and Reactivity

Research has demonstrated methodologies for synthesizing benzofuran and thiadiazole derivatives through reactions involving various precursors and conditions. For instance, the synthesis of N-(1-Naphthyl)furan-2-carboxamide, followed by conversion into thiadiazoles, indicates a broader interest in benzofuran derivatives for their chemical reactivity and potential applications in creating new compounds with significant properties (А. Aleksandrov & М. М. El’chaninov, 2017).

Spectroscopic and Biological Studies

The creation of novel heterocyclic compounds involving furan and thiadiazole frameworks has been explored, with benzamide derivatives showing promising antibacterial and antifungal activities. This line of research underscores the potential of benzofuran and thiadiazole derivatives in developing new antimicrobial agents (G. K. Patel, H. S. Patel, & P. Shah, 2015).

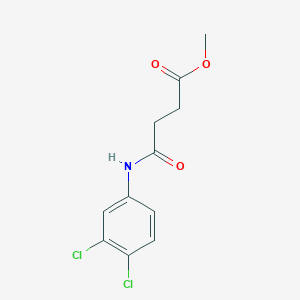

Anticancer Activity

A novel series of benzofuran derivatives have been synthesized, displaying promising anticancer activity against various human tumor cell lines. This suggests the significant therapeutic potential of benzofuran derivatives in oncology (A. Abdel-Aziem, 2017). Additionally, microwave-assisted synthesis of thiadiazole and benzamide derivatives has led to compounds with notable anticancer efficacy, further highlighting the importance of these chemical frameworks in developing anticancer therapies (S. Tiwari et al., 2017).

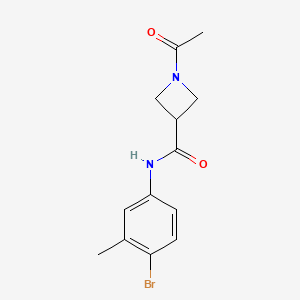

Fluorescent Properties

The synthesis and characterization of silver(I) complexes with new thiadiazole ligands have been explored for their strong fluorescent properties, indicating potential applications in materials science for imaging and sensing (S. Demir et al., 2019).

Mécanisme D'action

Target of Action

Benzofuran compounds, which are part of the structure of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Biochemical Pathways

Benzofuran compounds are known to interact with various biochemical pathways due to their diverse pharmacological activities .

Result of Action

Propriétés

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S/c1-11(8-14-9-12-4-2-3-5-17(12)23-14)19-18(22)13-6-7-15-16(10-13)21-24-20-15/h2-7,9-11H,8H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIZBTVEYRFLMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(benzofuran-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2971549.png)

![2-fluoro-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2971555.png)

![2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2971556.png)

![N-(3,5-dichlorophenyl)-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2971559.png)

![2,5-difluoro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2971560.png)

![(E)-N'-(4-chlorobenzylidene)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide](/img/structure/B2971561.png)